![molecular formula C₃₉H₇₀O₅ B1140037 1-Linoleoyl-2-oleoyl-rac-glycerol CAS No. 2632-59-9](/img/structure/B1140037.png)
1-Linoleoyl-2-oleoyl-rac-glycerol
Overview
Description
1-Linoleoyl-2-oleoyl-rac-glycerol (LORG) is a naturally occurring phospholipid found in the cell membranes of plants and animals. It is a major component of the lipid bilayer and plays an important role in regulating cell membrane fluidity and permeability. LORG is also known as a “structural lipid” because it contributes to the physical structure of the cell membrane. In addition, it is thought to be involved in signal transduction, membrane trafficking, and other cellular processes.
Scientific Research Applications
Biochemical Research
“1-Linoleoyl-2-oleoyl-rac-glycerol” is a type of diacylglycerol that contains oleic acid and linoleic acid at the sn-1 and sn-2 positions, respectively . It is used in biochemical research due to its unique structure and properties .
Lipid Biochemistry
In the field of lipid biochemistry, this compound plays a significant role. It is part of the glycerolipids category, which are important components of cell membranes and lipoproteins .
Food Science
This compound has been found in raw and dry-cured Iberian ham . Therefore, it can be used in food science research to understand the chemical composition of various food products and their impact on human health.
Drug Delivery Systems
“1-Linoleoyl-2-oleoyl-rac-glycerol” is used in the development of pH-responsive lyotropic liquid crystals for controlled drug delivery . These systems can improve the effectiveness of drugs by controlling their release and absorption in the body.
Nanoparticle Research
This compound is used in the development of monoolein-based nanoparticulate liquid dispersions . These nanoparticles can be used as vehicles for drug delivery, enhancing the efficiency and specificity of therapeutic agents.
Lipase Inhibition Studies
“1-Linoleoyl-2-oleoyl-rac-glycerol” shows both inhibition and anti-inhibition action on the lipoprotein lipase mediated triglyceride hydrolysis . This makes it valuable in studying the mechanisms of lipase enzymes and developing treatments for conditions related to lipid metabolism.
Mechanism of Action
- Its role is to prevent alveolar collapse by reducing interfacial tension at the air/water interfaces within the alveoli .
Target of Action
Mode of Action
properties
IUPAC Name |
[1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17-20,37,40H,3-10,12,14-16,21-36H2,1-2H3/b13-11-,19-17-,20-18- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNNBQJKEBDPQS-LTEAFHAISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCC=CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(CO)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H70O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201130579 | |
Record name | 3-Hydroxy-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl (9Z,12Z)-9,12-octadecadienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201130579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Linoleoyl-2-oleoyl-rac-glycerol | |
CAS RN |
104485-08-7 | |
Record name | 3-Hydroxy-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl (9Z,12Z)-9,12-octadecadienoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104485-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl (9Z,12Z)-9,12-octadecadienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201130579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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